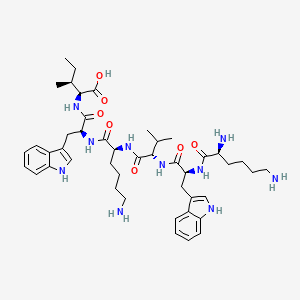
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- is a complex peptide composed of multiple amino acids. This compound is notable for its potential applications in various scientific fields, including biochemistry, pharmacology, and industrial biotechnology. Each amino acid in this sequence contributes unique properties that enhance the overall functionality of the peptide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the microbial genome.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can enhance or inhibit specific biological activities.
Aplicaciones Científicas De Investigación
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and biocatalysts.
Mecanismo De Acción
The mechanism of action of L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate these targets by binding to active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
L-Isoleucine, L-lysyl-L-tryptophyl-L-lysyl-L-alanyl-L-isoleucyl-L-leucyl-: Another peptide with a similar sequence but different amino acid composition.
L-Isoleucine, L-tryptophylglycyl-L-a-glutamyl-L-valyl-L-lysyl-L-arginyl-L-glutaminyl-: A peptide with a different arrangement of amino acids.
Uniqueness
L-Isoleucine, L-lysyl-L-tryptophyl-L-valyl-L-lysyl-L-tryptophyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities that are not observed in other similar peptides.
Propiedades
Número CAS |
678967-46-9 |
|---|---|
Fórmula molecular |
C45H66N10O7 |
Peso molecular |
859.1 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H66N10O7/c1-5-27(4)39(45(61)62)55-43(59)37(23-29-25-50-34-18-9-7-15-31(29)34)53-41(57)35(19-11-13-21-47)51-44(60)38(26(2)3)54-42(58)36(52-40(56)32(48)16-10-12-20-46)22-28-24-49-33-17-8-6-14-30(28)33/h6-9,14-15,17-18,24-27,32,35-39,49-50H,5,10-13,16,19-23,46-48H2,1-4H3,(H,51,60)(H,52,56)(H,53,57)(H,54,58)(H,55,59)(H,61,62)/t27-,32-,35-,36-,37-,38-,39-/m0/s1 |
Clave InChI |
FCXAEJWVZKQUNW-JQEVECOFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


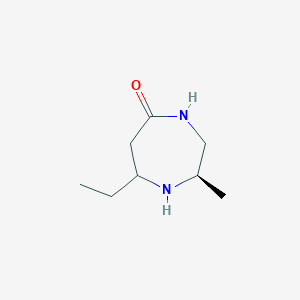

![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
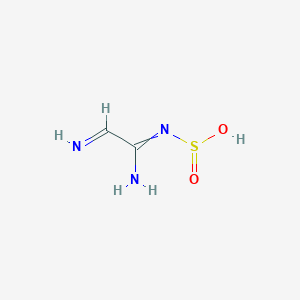
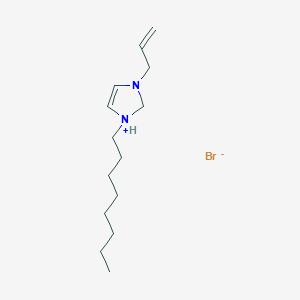
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)

![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
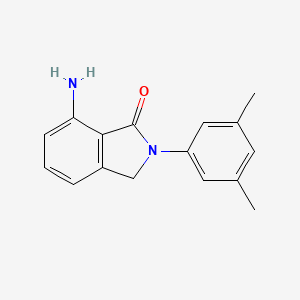
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)

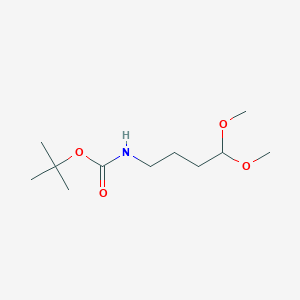
![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
